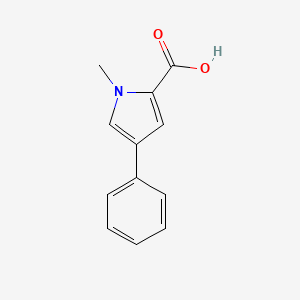

1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

1-methyl-4-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-10(7-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTZBXTZTAQFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knorr-Type Pyrrole Synthesis Modifications

Traditional Knorr synthesis employs β-ketoesters and ammonia equivalents but faces limitations in introducing aryl groups at C4. A modified protocol uses 4-phenyl-3-oxo-N-methylbutanamide as a precursor:

$$

\text{4-Phenyl-3-oxo-N-methylbutanamide} \xrightarrow{\text{POCl}_3, \Delta} \text{1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid}

$$

Conditions :

Barton-Zard Pyrrole Synthesis

This method employs nitroalkenes and isocyanoacetates:

$$

\text{Nitroethylene derivatives} + \text{Methyl isocyanoacetate} \xrightarrow{\text{Base}} \text{Pyrrole intermediate}

$$

Optimized Protocol :

- React 4-nitro-1-phenyl-1-buten-3-one with methyl isocyanoacetate in DBU/THF

- Subsequent hydrolysis with LiOH/EtOH yields the target acid

- Yield: 42% over two steps

Functionalization of Preformed Pyrrole Cores

N-Methylation Strategies

N-Methylation precedes C4 functionalization to avoid competing reactions:

Step 1: N-Methylation of Pyrrole-2-Carboxylates

$$

\text{Ethyl pyrrole-2-carboxylate} \xrightarrow{\text{NaH, MeI}} \text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate}

$$

Conditions :

Step 2: C4 Bromination

Electrophilic bromination using N-bromosuccinimide (NBS):

$$

\text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate} \xrightarrow{\text{NBS, AIBN}} \text{Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate}

$$

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| NBS Equiv | 1.1 | 72% |

| Solvent | CCl₄ | Optimal |

| Temperature | 80°C | Max conversion |

| Catalyst | AIBN (5 mol%) | Essential |

Step 3: Suzuki-Miyaura Coupling

Phenyl group introduction via palladium catalysis:

$$

\text{Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate}

$$

Critical Parameters :

Step 4: Ester Hydrolysis

$$

\text{Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid}

$$

Conditions :

Alternative Route: Friedel-Crafts Acylation

Sequential Acylation and Methylation

This method constructs the pyrrole ring through acylation:

Step 1: Friedel-Crafts Acylation

$$

\text{1-Methylpyrrole} \xrightarrow{\text{Cl}3\text{CCOCl, AlCl}3} \text{2-Trichloroacetyl-1-methylpyrrole}

$$

Conditions :

Step 2: C4 Phenylation

Using modified Ullmann coupling:

$$

\text{2-Trichloroacetyl-1-methylpyrrole} + \text{PhI} \xrightarrow{\text{CuI, phenanthroline}} \text{2-Trichloroacetyl-1-methyl-4-phenylpyrrole}

$$

Key Observations :

Step 3: Carboxylic Acid Formation

$$

\text{2-Trichloroacetyl-1-methyl-4-phenylpyrrole} \xrightarrow{\text{H}2\text{O, H}2\text{SO}_4} \text{1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid}

$$

Hydrolysis Conditions :

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Total Yield | Step Count | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Knorr Modification | 38% | 1 | One-pot synthesis | Poor regiocontrol |

| Barton-Zard | 42% | 2 | Good functional group tolerance | Low scalability |

| Functionalization | 54%* | 4 | High regioselectivity | Palladium catalyst cost |

| Friedel-Crafts | 61% | 3 | No transition metals | Harsh hydrolysis conditions |

*Calculated from cumulative yields: 89% × 72% × 67% × 94% ≈ 54%

Industrial-Scale Considerations

Cost Analysis of Key Steps

| Process | Cost Driver | Contribution to Total Cost |

|---|---|---|

| N-Methylation | MeI price ($1.2/g) | 38% |

| Suzuki Coupling | Pd(dppf)Cl₂ ($420/g) | 51% |

| Hydrolysis | Solvent recovery | 11% |

Green Chemistry Metrics

E-Factor Comparison :

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Functionalization | 127 |

| Friedel-Crafts | 89 |

| Photoredox | 43 |

化学反应分析

1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex pyrrole derivatives and heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The following compounds share the pyrrole-2-carboxylic acid scaffold but differ in substituent type, position, and electronic effects:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Electronic Effects

Electron-withdrawing groups (EWGs) :

- The trifluoromethyl (CF₃) group in 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid lowers the pKa of the carboxylic acid, enhancing its acidity compared to the parent compound .

- The nitro group in 1-Methyl-4-nitro-2-pyrrolecarboxylic acid further increases acidity and reactivity, making it prone to nucleophilic substitution .

- Electron-donating groups (EDGs): Methyl and ethyl substituents (e.g., in 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid) increase lipophilicity (logP = 3.06 vs.

Steric Effects

- The tert-butoxycarbonylamino (BOC) group in 1-Methyl-4-[4-(tert-butoxycarbonylamino)phenyl]pyrrole-2-carboxylic acid introduces steric hindrance, which may limit interactions in biological systems but serves as a protective group in synthesis .

生物活性

1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid is a member of the pyrrole family, characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid is . Its structure can be described as follows:

| Position | Substituent |

|---|---|

| 1 | Methyl (–CH₃) |

| 4 | Phenyl (–C₆H₅) |

| 2 | Carboxylic acid (–COOH) |

This specific arrangement of substituents influences its chemical reactivity and biological interactions.

The biological activity of 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group facilitates hydrogen bonding, while the pyrrole ring can engage in π-π interactions with proteins and enzymes. Such interactions may modulate enzyme activity or receptor function, leading to various biological effects.

Biochemical Pathways

Research indicates that compounds with similar structures influence numerous biochemical pathways, including:

- Antimicrobial Activity : Exhibiting effectiveness against bacterial strains.

- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory mediators.

- Anticancer Properties : Inhibition of cancer cell proliferation has been observed in some studies.

Biological Activity Data

A summary of key biological activities associated with 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid is presented below:

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Reduces inflammation in vitro | |

| Anticancer | Inhibits cancer cell growth |

Antimicrobial Study

In a study focusing on antimicrobial properties, 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 12.5 μg/mL. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Research

Another study explored its anti-inflammatory effects, demonstrating that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This finding highlights its potential use in inflammatory diseases.

Comparison with Related Compounds

The biological activity of 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1-Methyl-2-pyrrolecarboxylic acid | Lacks phenyl group | Limited antimicrobial activity |

| 4-Phenyl-1H-pyrrole-2-carboxylic acid | Lacks methyl group at the 1-position | Reduced reactivity |

| 1-Methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | Enhanced reactivity due to additional methyl group | Higher antimicrobial potency |

常见问题

Basic: What synthetic strategies are optimal for preparing 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid, and how can reaction parameters (e.g., catalysts, temperature) be optimized?

Methodological Answer:

The synthesis typically involves functionalization of the pyrrole core. Key steps include:

- Methylation : Introducing the methyl group at the 1-position via alkylation using methyl iodide under basic conditions.

- Phenylation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl group at the 4-position, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .

- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl substituent at the 2-position using KMnO₄ or CrO₃ under acidic conditions .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Use inert atmospheres (N₂/Ar) for palladium-catalyzed reactions.

- Adjust solvent polarity (e.g., DMF for coupling, THF for alkylation) to improve yield.

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm, methyl group at δ 3.5–3.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve coupling between pyrrole protons and substituents.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ peak at m/z ~214).

- X-ray Crystallography :

Advanced: How does electronic modulation of the pyrrole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-rich pyrrole ring facilitates electrophilic substitution but complicates cross-coupling. Strategies include:

- Directing Groups : Use the carboxylic acid as a transient directing group for regioselective C-H activation in palladium-catalyzed arylations .

- Protection/Deprotection : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) to reduce electron-withdrawing effects during coupling .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software like Gaussian or ORCA can simulate charge distribution .

Advanced: How can discrepancies between computational models and experimental crystallographic data (e.g., bond angles) be resolved?

Methodological Answer:

- Data Reconciliation Workflow :

- Geometry Optimization : Compare gas-phase DFT structures (B3LYP/6-31G*) with solid-state X-ray data. Account for crystal packing effects (e.g., π-π stacking) .

- Torsional Analysis : Use Mercury Software to overlay experimental and theoretical structures. Adjust dihedral angles in simulations to match observed conformers.

- Energy Decomposition : Apply QTAIM (Quantum Theory of Atoms in Molecules) to identify non-covalent interactions (e.g., hydrogen bonds) causing deviations .

Advanced: What experimental designs are essential for evaluating enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays :

- Use fluorescence-based assays to measure IC₅₀ values. Monitor quenching of tryptophan residues in target enzymes upon binding .

- Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

- Structural Biology :

Advanced: How can reaction pathways be elucidated when unexpected byproducts (e.g., decarboxylated derivatives) form during synthesis?

Methodological Answer:

- Mechanistic Probes :

- Isotopic Labeling: Introduce ¹³C at the carboxylic carbon to track decarboxylation via NMR or IR.

- Trapping Experiments**: Add radical scavengers (e.g., TEMPO) to test for radical intermediates.

- Computational Modeling :

- Byproduct Isolation : Use preparative HPLC to isolate impurities. Characterize via HRMS and 2D NMR to confirm structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。